prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate
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Overview
Description
Prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate, also known as this compound, is a useful research compound. Its molecular formula is C16H27NO12 and its molecular weight is 425.38 g/mol. The purity is usually 95%.
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Scientific Research Applications
Computational Studies on Glycosidic Compounds
A computational study highlighted the role of a structurally complex glycosidic compound, isolated from the fruits of Syzygium densiflorum, in the regulation of blood glucose levels. This study utilized reverse pharmacophore mapping and identified multiple potential targets for diabetes management, such as dipeptidyl peptidase-IV and glycogen synthase kinase-3β, indicating the compound's potential application in diabetes treatment through molecular docking and dynamics simulations (Muthusamy & Krishnasamy, 2016).
Solubility Studies of Carbohydrate Derivatives
Research on the solubility of various saccharides, including maltose monohydrate and trehalose dihydrate, in ethanol-water solutions across different temperatures, can offer insights into the physicochemical properties of similar carbohydrate-based compounds. Understanding these properties is crucial for their application in pharmaceutical formulations and food science, providing a basis for predicting the behavior of complex carbohydrate derivatives in mixed solvents (Gong, Wang, Zhang, & Qu, 2012).
Antiproliferative Activity of Neolignans
A study on neolignans from traditional Chinese medicine demonstrated significant antiproliferative activity against human cancer cell lines. This research underscores the potential of plant-derived carbamates in developing new anticancer agents. The ability of these compounds to induce apoptosis through the mitochondrial pathway suggests a promising avenue for the application of similar carbamate structures in oncology (Ma et al., 2017).
Biological and Nonbiological Modifications of Carbamates
The metabolic pathways of methylcarbamate insecticides, including hydrolysis and hydroxylation, highlight the environmental and biological transformations that similar carbamate compounds undergo. These findings are vital for understanding the fate and impact of carbamate-based chemicals in agriculture and potentially for designing carbamate derivatives with specific degradation profiles for environmental safety (Knaak, 1971).
Mechanism of Action
Target of Action
N-Allyloxycarbonyl-β-Lactosamine, also known as prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate, is a complex carbohydrate molecule. Its primary targets are likely to be enzymes or receptors that interact with carbohydrates, particularly those involved in glycosylation processes .
Mode of Action
It is known that n-allyloxycarbonyl-β-lactosamine can participate in glycosylation reactions, acting as a promoter of 1,2-trans-glucosylations . This suggests that it may interact with its targets by donating or accepting carbohydrate groups, thereby modifying the structure and function of target molecules .
Biochemical Pathways
N-Allyloxycarbonyl-β-Lactosamine is involved in the synthesis of glycan fragments of glycoproteins . These glycans play key roles in various biological processes, including cell-cell recognition and immunochemical events . The compound’s role in these pathways could have significant downstream effects, potentially influencing a wide range of cellular functions.
Pharmacokinetics
Similar compounds, such as n-acetylgalactosamine-conjugated small interfering rnas, have been shown to be quickly distributed to the liver following subcutaneous administration . This suggests that N-Allyloxycarbonyl-β-Lactosamine may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of N-Allyloxycarbonyl-β-Lactosamine’s action are likely to be diverse, given its involvement in glycosylation processes. For instance, it may influence the structure of glycoproteins, potentially affecting their function and the cellular processes they are involved in
Action Environment
Environmental factors can significantly influence the action of N-Allyloxycarbonyl-β-Lactosamine. For example, the compound has been shown to have high antifeedant and larvicidal activity against certain agricultural pests and mosquito vectors at a concentration of 25 μg/mL . This suggests that the compound’s efficacy may be influenced by factors such as concentration and the presence of target organisms.
Properties
CAS No. |
209977-55-9 |
---|---|
Molecular Formula |
C16H27NO12 |
Molecular Weight |
425.38 g/mol |
IUPAC Name |
prop-2-enyl N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]carbamate |
InChI |
InChI=1S/C16H27NO12/c1-2-3-27-16(26)17-7(4-18)10(22)14(8(21)5-19)29-15-13(25)12(24)11(23)9(6-20)28-15/h2,4,7-15,19-25H,1,3,5-6H2,(H,17,26)/t7-,8+,9+,10+,11-,12-,13+,14+,15-/m0/s1 |
InChI Key |
ZDCLIFMVPIQKMV-BINQEVQLSA-N |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |
SMILES |
C=CCOC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O |
Canonical SMILES |
C=CCOC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Synonyms |
2-Deoxy-4-O-β-D-galactopyranosyl-2-[[(2-propenyloxy)carbonyl]amino]-D-glucose |
Origin of Product |
United States |
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